molecular formula C14H17N3S B7567364 N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine

N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No. B7567364
M. Wt: 259.37 g/mol
InChI Key: BFNIUKWLDADGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has been widely studied in scientific research. It is a heterocyclic compound that contains both a thieno[2,3-d]pyrimidine ring and a cyclohexene ring. This compound has shown potential in various fields of research, including medicinal chemistry, drug discovery, and biochemistry.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine is not fully understood, but it is believed to target specific enzymes and signaling pathways in cells. It has been shown to inhibit the activity of certain kinases, which are involved in cell proliferation and survival. This compound has also been found to modulate the expression of various genes and proteins, which can lead to changes in cellular behavior.
Biochemical and Physiological Effects:
N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to have anti-inflammatory and neuroprotective effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine in lab experiments is its specificity towards certain enzymes and pathways. This allows researchers to study specific cellular processes in a more targeted manner. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine. One area of interest is the development of more potent and selective analogs of this compound for use as therapeutic agents. Another direction is the investigation of the potential of this compound as a tool for studying the mechanisms of various diseases and cellular processes. Additionally, the use of this compound in combination with other drugs or therapies is an area of potential research.

Synthesis Methods

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine has been reported in several scientific papers. One of the most common methods involves the reaction of 2-aminothiophene with 2-cyclohexen-1-ylacetic acid in the presence of a suitable catalyst. The resulting intermediate is then treated with various reagents to obtain the final product.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine has been extensively studied in various scientific fields. In medicinal chemistry, this compound has shown potential as a drug candidate for the treatment of several diseases, including cancer, inflammation, and neurological disorders. In biochemistry, it has been used as a tool to study various biochemical pathways and mechanisms of action.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c1-2-4-11(5-3-1)6-8-15-13-12-7-9-18-14(12)17-10-16-13/h4,7,9-10H,1-3,5-6,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNIUKWLDADGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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